Home > Products > Screening Compounds P62694 > Wortmannin-Rapamycin Conjugate 1
Wortmannin-Rapamycin Conjugate 1 -

Wortmannin-Rapamycin Conjugate 1

Catalog Number: EVT-12515605
CAS Number:
Molecular Formula: C88H131N3O23
Molecular Weight: 1599.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Wortmannin-Rapamycin Conjugate 1 is a synthetic compound that combines two potent inhibitors: wortmannin, which targets phosphoinositide 3-kinase, and rapamycin, which inhibits the mammalian target of rapamycin complex 1. This conjugate is designed to enhance therapeutic efficacy in cancer treatment by simultaneously disrupting two critical signaling pathways involved in tumor growth and survival. The compound has demonstrated significant antitumor activity and improved solubility compared to its individual components, making it a promising candidate for further investigation in oncology.

Source and Classification

Wortmannin-Rapamycin Conjugate 1 is classified as an antineoplastic agent due to its ability to inhibit tumor growth. It is derived from the natural products wortmannin and rapamycin, which are known for their roles in cancer therapy. The compound is cataloged under the CAS number 1067892-47-0 and is available for research purposes through various chemical suppliers.

Synthesis Analysis

Methods and Technical Details

The synthesis of Wortmannin-Rapamycin Conjugate 1 involves the conjugation of wortmannin and rapamycin through a prodrug linker. While specific synthetic routes are not extensively documented in the literature, it generally requires the following steps:

  1. Selection of Linker: A suitable linker that can facilitate the stable attachment of both compounds while allowing for hydrolysis in vivo.
  2. Conjugation Reaction: The reaction typically involves coupling reactions such as amide bond formation or other covalent bond strategies to link the two pharmacophores.
  3. Purification: Post-synthesis, purification techniques such as chromatography are employed to isolate the desired conjugate from unreacted starting materials and byproducts.

Due to the complexity of the synthesis, custom synthesis services are often utilized for obtaining this compound.

Molecular Structure Analysis

Structure and Data

Wortmannin-Rapamycin Conjugate 1 has a complex molecular structure characterized by a large molecular weight of approximately 1598.9 g/mol. Its molecular formula is C88H131N3O23C_{88}H_{131}N_{3}O_{23}. The structure consists of both the wortmannin and rapamycin moieties connected via a linker, which enhances its solubility and bioavailability compared to administering the two compounds separately.

Structural Features

  • Functional Groups: The conjugate contains multiple hydroxyl groups, esters, and other functional groups that contribute to its biological activity.
  • Conformation: The spatial arrangement of atoms in the conjugate plays a crucial role in its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Wortmannin-Rapamycin Conjugate 1 may undergo several types of chemical reactions due to its functional groups:

  • Hydrolysis: The prodrug linker can be hydrolyzed in physiological conditions, releasing the active components (wortmannin and rapamycin) for therapeutic action.
  • Oxidation and Reduction: Given its multiple functional groups, oxidation-reduction reactions may occur under specific conditions.
  • Substitution Reactions: The presence of nucleophilic sites allows for potential substitution reactions that could modify its activity or stability.

Specific reagents and conditions for these reactions are not widely disclosed in available literature.

Mechanism of Action

Process and Data

The mechanism of action for Wortmannin-Rapamycin Conjugate 1 primarily involves inhibition of the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signaling pathway. This pathway is crucial for cell growth, proliferation, and survival:

  1. Inhibition of Phosphoinositide 3-Kinase: Wortmannin inhibits phosphoinositide 3-kinase activity, leading to decreased phosphorylation of Akt.
  2. Inhibition of Mammalian Target of Rapamycin Complex 1: Rapamycin disrupts mTORC1 function, further inhibiting downstream signaling pathways that promote cell cycle progression and survival.

The combined effect results in enhanced apoptosis in cancer cells and reduced tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The compound typically presents as a crystalline solid.
  • Solubility: It exhibits good solubility in dimethylformamide (30 mg/ml), dimethyl sulfoxide (20 mg/ml), and limited solubility in ethanol (5 mg/ml).

Chemical Properties

  • Molecular Weight: Approximately 1598.9 g/mol.
  • Purity: Generally >98%, ensuring high-quality material for research applications.
  • Stability: The conjugate shows instability under extreme pH conditions (acidic or basic), which may limit its application without careful formulation.
Applications

Wortmannin-Rapamycin Conjugate 1 has several significant applications in scientific research:

  • Cancer Research: It is particularly valuable in studies targeting cancer cell signaling pathways, demonstrating efficacy against various solid tumors such as colon and renal cancers.
  • Biological Studies: Researchers utilize this conjugate to explore cellular signaling mechanisms involving phosphoinositide 3-kinase and mTOR pathways.
  • Combination Therapies: Its potential use in combination with other therapies (e.g., vascular endothelial growth factor inhibitors) is being investigated to enhance therapeutic outcomes.

Properties

Product Name

Wortmannin-Rapamycin Conjugate 1

IUPAC Name

8-O-[(1S,3aR,6E,9S,9aR,10R,11aS)-10-acetyloxy-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-1-yl] 1-O-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] octanedioate

Molecular Formula

C88H131N3O23

Molecular Weight

1599.0 g/mol

InChI

InChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20+,28-21+,52-29+,56-43+,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1

InChI Key

GVMCLKAVNVFURS-UXLLMVCWSA-N

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)CCCCCCC(=O)O[C@H]5CC[C@@H]6[C@@]5(C[C@H](C7=C6C(=O)C(=C\8[C@@]7([C@H](OC(=O)/C8=C/N(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)/C)O)OC)C)C)/C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.